molecular formula C18H25N3O4S B6571013 8-(2,4-dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021222-87-6

8-(2,4-dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6571013
CAS No.: 1021222-87-6
M. Wt: 379.5 g/mol
InChI Key: YXQKEXPRALHIRD-UHFFFAOYSA-N
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Description

8-(2,4-Dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic anhydride. For instance, a reaction between 1,3-diaminopropane and succinic anhydride under reflux conditions can form the spirocyclic intermediate.

    Sulfonylation: The introduction of the 2,4-dimethylbenzenesulfonyl group is achieved through a sulfonylation reaction. This involves reacting the spirocyclic intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Propylation: The final step involves the alkylation of the nitrogen atom with a propyl group, which can be achieved using propyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-donating effects of the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of new materials or catalysts.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

Medicinally, this compound is explored for its potential as a drug candidate. Its unique structure can be tailored to enhance binding affinity and selectivity towards specific biological targets, such as receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro[4.5]decane-2,4-dione: Lacks the sulfonyl and propyl groups, making it less versatile in terms of functional group interactions.

    8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Contains a phenyl group instead of the sulfonyl group, which alters its chemical reactivity and biological activity.

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar core structure but different substituents, leading to variations in its chemical and biological properties.

Uniqueness

8-(2,4-Dimethylbenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its combination of a spirocyclic core, a sulfonyl group, and a propyl group. This unique combination of functional groups provides a balance of rigidity, reactivity, and hydrophobicity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

8-(2,4-dimethylphenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-4-9-21-16(22)18(19-17(21)23)7-10-20(11-8-18)26(24,25)15-6-5-13(2)12-14(15)3/h5-6,12H,4,7-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQKEXPRALHIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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